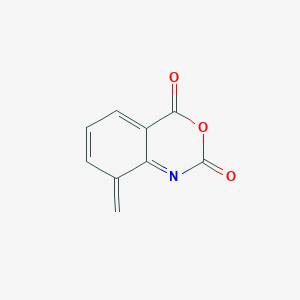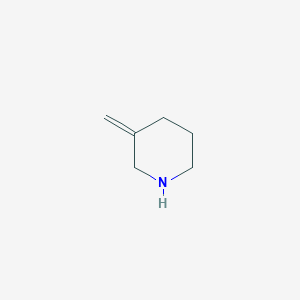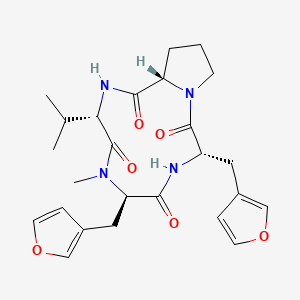![molecular formula C16H10ClCrN4Na2O9S2 B12362012 disodium;5-chloro-3-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)pyrazol-2-id-4-yl]diazenyl]-2-oxidobenzenesulfonate;chromium(3+);hydroxide](/img/structure/B12362012.png)
disodium;5-chloro-3-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)pyrazol-2-id-4-yl]diazenyl]-2-oxidobenzenesulfonate;chromium(3+);hydroxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium;5-chloro-3-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)pyrazol-2-id-4-yl]diazenyl]-2-oxidobenzenesulfonate;chromium(3+);hydroxide is a complex chemical compound known for its vibrant color properties and applications in various industries. This compound is often used as a dye due to its stability and intense coloration.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of disodium;5-chloro-3-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)pyrazol-2-id-4-yl]diazenyl]-2-oxidobenzenesulfonate;chromium(3+);hydroxide involves multiple steps:
Formation of the pyrazolone derivative: This step involves the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with chlorosulfonic acid to introduce the sulfonate group.
Diazotization: The pyrazolone derivative is then diazotized using sodium nitrite and hydrochloric acid.
Coupling Reaction: The diazonium salt formed is coupled with 5-chloro-2-hydroxybenzenesulfonic acid to form the azo compound.
Complexation with Chromium: The final step involves complexing the azo compound with chromium(3+) ions in the presence of sodium hydroxide to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch reactors: for controlled reactions.
Chromatographic techniques: for purification.
Quality control: to ensure consistency and purity of the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkage, leading to the formation of various oxidized products.
Reduction: Reduction of the azo group can yield amines.
Substitution: The sulfonate groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium dithionite or zinc dust.
Substitution reagents: Such as alkyl halides or sulfonyl chlorides.
Major Products
Oxidized derivatives: Resulting from oxidation reactions.
Amines: Resulting from reduction reactions.
Functionalized derivatives: Resulting from substitution reactions.
科学研究应用
Chemistry
Dye Chemistry: Used as a dye in various applications due to its stability and intense color.
Analytical Chemistry: Employed as a reagent in various analytical techniques.
Biology
Staining: Used in biological staining to highlight structures in biological tissues.
Medicine
Diagnostic Tools: Utilized in diagnostic assays due to its colorimetric properties.
Industry
Textile Industry: Widely used in the textile industry for dyeing fabrics.
Paper Industry: Used in the paper industry for coloring paper products.
作用机制
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. The molecular targets include various substrates that interact with the azo and sulfonate groups, leading to the desired colorimetric changes.
相似化合物的比较
Similar Compounds
Acid Red 183: Another azo dye with similar applications.
Disodium 4-chloro-3-[[3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl]azo]-2-oxidobenzenesulfonate: A structurally similar compound with comparable properties.
Uniqueness
Disodium;5-chloro-3-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)pyrazol-2-id-4-yl]diazenyl]-2-oxidobenzenesulfonate;chromium(3+);hydroxide is unique due to its specific combination of functional groups, which confer distinct color properties and stability, making it highly valuable in various industrial and research applications.
属性
分子式 |
C16H10ClCrN4Na2O9S2 |
|---|---|
分子量 |
599.8 g/mol |
IUPAC 名称 |
disodium;5-chloro-3-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)pyrazol-2-id-4-yl]diazenyl]-2-oxidobenzenesulfonate;chromium(3+);hydroxide |
InChI |
InChI=1S/C16H13ClN4O8S2.Cr.2Na.H2O/c1-8-14(19-18-12-5-9(17)6-13(15(12)22)31(27,28)29)16(23)21(20-8)10-3-2-4-11(7-10)30(24,25)26;;;;/h2-7H,1H3,(H4,18,19,20,22,23,24,25,26,27,28,29);;;;1H2/q;+3;2*+1;/p-5 |
InChI 键 |
OROYCULYTBHIBI-UHFFFAOYSA-I |
规范 SMILES |
CC1=C(C(=O)N([N-]1)C2=CC(=CC=C2)S(=O)(=O)[O-])N=NC3=C(C(=CC(=C3)Cl)S(=O)(=O)[O-])[O-].[OH-].[Na+].[Na+].[Cr+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[4-[2-[3-(3,5-dimethoxyphenyl)-2-oxo-7-[2-(prop-2-enoylamino)anilino]-4H-pyrimido[4,5-d]pyrimidin-1-yl]ethyl]phenyl]prop-2-enamide](/img/structure/B12361955.png)

![Methyl[2-(propan-2-yloxy)ethyl]amine](/img/structure/B12361968.png)
![1,3-Benzenedicarbonitrile, 2-[[4-(diethylamino)-2-methylphenyl]azo]-5-nitro-](/img/structure/B12361970.png)


![(2S,4R)-1-[(2S)-2-(8-bromooctanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12361990.png)

![7-[2-Hydroxy-3-[2-hydroxyethyl(methyl)amino]propyl]-1,3-dimethylpurine-2,6-dione,pyridine-3-carboxylic acid](/img/structure/B12362008.png)


